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molecular formula C13H11NO2 B1342621 2-Benzyloxy-3-pyridinecarbaldehyde CAS No. 179257-30-8

2-Benzyloxy-3-pyridinecarbaldehyde

Cat. No. B1342621
M. Wt: 213.23 g/mol
InChI Key: UUGVNZBUTFREOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07238716B2

Procedure details

To a mixture of 2-(benzyloxy)nicotinonitrile (47.50 g) and anhydrous toluene (100 mL) was dropwise added a solution (1 M, 500 mL) of diisobutylaluminum hydride in hexane at −78° C. The reaction mixture was allowed to warm to room temperature with stirring for 1.5 hrs. A saturated aqueous ammonium chloride solution was dropwise added to the mixture and the mixture was stirred at room temperature for 30 min. Ethyl acetate was added to the mixture, and the mixture was further stirred at room temperature for 30 min. Insoluble materials were filtered off. The filtrate was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The obtained residue was subjected to silica gel column chromatography to give 2-(benzyloxy)nicotinaldehyde as an oil (19.71 g, 41%) from a fraction eluted with ethyl acetate-hexane (1:6, v/v).
Name
2-(benzyloxy)nicotinonitrile
Quantity
47.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[N:16]=[CH:15][CH:14]=[CH:13][C:10]=1[C:11]#N)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C.[Cl-].[NH4+].C(OCC)(=[O:38])C>CCCCCC>[CH2:1]([O:8][C:9]1[N:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:38])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
2-(benzyloxy)nicotinonitrile
Quantity
47.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C#N)C=CC=N1
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was further stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
WASH
Type
WASH
Details
The filtrate was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=O)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 19.71 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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